molecular formula C27H21N7 B8244160 Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Cat. No.: B8244160
M. Wt: 443.5 g/mol
InChI Key: XWXFMPUBRNIMGI-UHFFFAOYSA-N
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Description

Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a useful research compound. Its molecular formula is C27H21N7 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1H-pyrazol-4-yl)-N,N-bis[4-(1H-pyrazol-4-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N7/c1-7-25(8-2-19(1)22-13-28-29-14-22)34(26-9-3-20(4-10-26)23-15-30-31-16-23)27-11-5-21(6-12-27)24-17-32-33-18-24/h1-18H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXFMPUBRNIMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)N(C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tris(4-(1H-pyrazol-4-yl)phenyl)amine: A Promising Hole-Transporting Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Tris(4-(1H-pyrazol-4-yl)phenyl)amine, with the CAS number 2172856-38-9, is a triphenylamine derivative that has garnered interest within the field of organic electronics. Its molecular structure, featuring a central triphenylamine core functionalized with three pyrazole moieties, suggests its potential as a hole-transporting material (HTM) in various optoelectronic devices. The triphenylamine core is a well-established electron-donating unit known for its excellent hole-transporting capabilities and morphological stability. The addition of pyrazole groups can influence the material's electronic properties, solubility, and interfacial interactions within a device stack. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in materials science and device engineering.

Core Molecular and Physical Properties

Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a solid at room temperature and should be stored in an inert atmosphere to prevent degradation.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 2172856-38-9[1][2]
Molecular Formula C₂₇H₂₁N₇[1][2]
Molecular Weight 443.51 g/mol [1]
Physical Form Solid[1]
Predicted Boiling Point 842.8±65.0 °C[3]
Predicted Density 1.339±0.06 g/cm³[3]
Storage Room temperature, under inert gas[1][3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Tris(4-(1H-pyrazol-4-yl)phenyl)amine is not extensively documented in publicly available literature, the synthesis of analogous triphenylamine and pyrazole-containing compounds typically involves cross-coupling reactions. A plausible synthetic route could involve an Ullmann coupling reaction, a common method for forming carbon-nitrogen bonds.[4] This would likely involve the reaction of a tris-halogenated triphenylamine with a pyrazole derivative in the presence of a copper catalyst and a base.[4]

Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the theoretical values.

Optoelectronic Properties and Applications

The primary application envisioned for Tris(4-(1H-pyrazol-4-yl)phenyl)amine is as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3] The effectiveness of an HTM is determined by several key optoelectronic properties.

Energetics: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for efficient charge injection and transport. For an effective HTM in a PSC, the HOMO level should be well-aligned with the valence band of the perovskite absorber layer to facilitate efficient hole extraction.

Charge Mobility: High hole mobility is desirable to ensure that charge carriers can be transported efficiently to the electrode, minimizing charge recombination losses within the device. Pyrazoline derivatives, which are structurally related to pyrazoles, have been reported to exhibit hole mobilities in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹.

Thermal Stability: The material should be thermally stable to withstand the operating temperatures of the device without degradation.

Diagram of a Perovskite Solar Cell Incorporating a Hole-Transporting Layer

G cluster_0 Perovskite Solar Cell Stack Transparent Conductive Oxide (e.g., FTO) Transparent Conductive Oxide (e.g., FTO) Electron Transport Layer (e.g., TiO2) Electron Transport Layer (e.g., TiO2) Transparent Conductive Oxide (e.g., FTO)->Electron Transport Layer (e.g., TiO2) Perovskite Absorber Layer Perovskite Absorber Layer Electron Transport Layer (e.g., TiO2)->Perovskite Absorber Layer Hole Transport Layer (e.g., Tris(4-(1H-pyrazol-4-yl)phenyl)amine) Hole Transport Layer (e.g., Tris(4-(1H-pyrazol-4-yl)phenyl)amine) Perovskite Absorber Layer->Hole Transport Layer (e.g., Tris(4-(1H-pyrazol-4-yl)phenyl)amine) Metal Contact (e.g., Gold) Metal Contact (e.g., Gold) Hole Transport Layer (e.g., Tris(4-(1H-pyrazol-4-yl)phenyl)amine)->Metal Contact (e.g., Gold)

Caption: A schematic of a typical perovskite solar cell structure.

Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Tris(4-(1H-pyrazol-4-yl)phenyl)amine Hole-Transporting Layer

The following is a generalized, representative protocol for the fabrication of a perovskite solar cell using a solution-processable HTM like Tris(4-(1H-pyrazol-4-yl)phenyl)amine.

  • Substrate Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to enhance wettability.

  • Deposition of the Electron Transport Layer (ETL):

    • Deposit a compact layer of TiO₂ onto the FTO substrate using a method such as spin coating or spray pyrolysis.

    • Anneal the TiO₂-coated substrate at a high temperature (e.g., 500 °C) to ensure proper crystallinity and conductivity.

  • Deposition of the Perovskite Absorber Layer:

    • Prepare a perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a suitable solvent).

    • Spin-coat the perovskite precursor solution onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the film at a moderate temperature (e.g., 100 °C) to form the crystalline perovskite layer.

  • Deposition of the Hole-Transporting Layer (HTL):

    • Prepare a solution of Tris(4-(1H-pyrazol-4-yl)phenyl)amine in a suitable organic solvent (e.g., chlorobenzene). Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) may be included to improve conductivity and device performance.

    • Spin-coat the HTL solution onto the perovskite layer.

    • Allow the solvent to evaporate.

  • Deposition of the Metal Contact:

    • Deposit a metal contact (e.g., gold or silver) on top of the HTL using thermal evaporation through a shadow mask to define the active area of the device.

Workflow for Perovskite Solar Cell Fabrication

G start Start substrate_prep Substrate Cleaning & Preparation start->substrate_prep etl_deposition Electron Transport Layer Deposition substrate_prep->etl_deposition perovskite_deposition Perovskite Layer Deposition etl_deposition->perovskite_deposition htl_deposition Hole Transport Layer Deposition perovskite_deposition->htl_deposition metal_contact Metal Contact Evaporation htl_deposition->metal_contact end Device Complete metal_contact->end

Caption: A flowchart outlining the key steps in fabricating a perovskite solar cell.

Conclusion and Future Outlook

Tris(4-(1H-pyrazol-4-yl)phenyl)amine represents a promising molecular design for a hole-transporting material. Its triphenylamine core provides a robust platform for efficient hole transport, while the pyrazole functionalities offer avenues for tuning the material's electronic and physical properties. While detailed experimental data on its performance in optoelectronic devices is still emerging in the public domain, its structural characteristics suggest it could be a valuable component in the development of next-generation OLEDs and perovskite solar cells. Further research is needed to fully elucidate its photophysical and electrochemical properties and to optimize its performance within a device architecture.

References

  • Tris(4-(1H-pyrazol-4-yl)phenyl)amine - MySkinRecipes. Available at: [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene - MDPI. Available at: [Link]

  • (PDF) Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminobiphenyl}amine. Available at: [Link]

Sources

Technical Guide: Tritopic Pyrazole-Based Organic Linkers for MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Porosity Nexus in Reticular Chemistry

In the landscape of Metal-Organic Frameworks (MOFs), carboxylate-based systems (e.g., MOF-5, HKUST-1) have historically dominated due to synthetic ease. However, their susceptibility to hydrolysis limits industrial viability. Tritopic pyrazole-based linkers represent a paradigm shift. By leveraging the high pKa of pyrazole (~19.8) and the strength of the Metal-Nitrogen (M-N) bond, these linkers enable the construction of frameworks that survive extreme chemical environments (pH 2–14) and temperatures (>400°C) while maintaining high surface areas.

This guide provides a rigorous technical roadmap for the design, synthesis, and reticular assembly of 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) and its derived MOFs (e.g., Ni₃(BTP)₂ ). It moves beyond basic recipes to explore the causality of synthetic choices, ensuring reproducibility and high-quality single-crystal growth.

Part 1: Molecular Design Principles

The Pyrazolate Advantage

The choice of pyrazole over carboxylate is driven by the Hard-Soft Acid-Base (HSAB) theory and bond thermodynamics.

  • Basicity: Pyrazoles are stronger bases than carboxylates, leading to stronger coordination bonds with borderline soft metals (Ni²⁺, Cu²⁺, Zn²⁺).

  • Geometry: The exo-bidentate coordination mode of the pyrazolate anion (N-N bridge) facilitates the formation of polynuclear clusters (SBUs) without the need for auxiliary ligands, often resulting in highly connected, rigid topologies like sod (sodalite) or rht.

Topology & Connectivity

Tritopic linkers with


 symmetry (like H₃BTP) are critical for generating high-porosity networks. When combined with specific metal clusters, they dictate the pore geometry:
  • 
     Linker + Octahedral Metal:  Often yields (3,6)-connected networks .
    
  • 
     Linker + Square Planar Metal (Ni²⁺):  Can yield (3,4)-connected networks  (e.g., fcu, sod).
    

Part 2: Organic Synthesis of the Linker (H₃BTP)

The synthesis of 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) relies on a robust Suzuki-Miyaura cross-coupling strategy. Direct coupling is preferred over condensation methods for yield and purity.

Synthetic Workflow Diagram

LinkerSynthesis cluster_0 Critical Control Point: Inert Atmosphere Start 1,3,5-Tribromobenzene (Core) Catalyst Pd(dppf)Cl2 K3PO4 / DMF Start->Catalyst Reagent 1-Boc-pyrazole-4-boronic acid pinacol ester Reagent->Catalyst Intermediate Boc-Protected Precursor Catalyst->Intermediate Suzuki Coupling (100°C, 24h) Acid TFA / DCM (Deprotection) Intermediate->Acid Product H3BTP (Pure Linker) Acid->Product Boc Removal (RT, 4h)

Figure 1: Step-wise synthesis of H₃BTP linker highlighting the protection/deprotection strategy to prevent catalyst poisoning by the free pyrazole nitrogen.

Detailed Protocol

Step 1: Suzuki Coupling (Protected Linker)

  • Reagents: Charge a Schlenk flask with 1,3,5-tribromobenzene (1.0 eq), 1-Boc-pyrazole-4-boronic acid pinacol ester (3.5 eq), and K₃PO₄ (6.0 eq).

  • Solvent: Add anhydrous DMF/Water (9:1 v/v). Degas thoroughly (freeze-pump-thaw x3).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 100°C for 24 hours under Argon.

  • Workup: Cool, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via column chromatography (Hexane/EtOAc).

Step 2: Deprotection (H₃BTP)

  • Dissolve the Boc-protected intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 4 hours.

  • Neutralization (Crucial): Quench with saturated NaHCO₃. The free base H₃BTP will precipitate.

  • Purification: Filter, wash with water/ether, and recrystallize from hot methanol/DMF.

Part 3: Reticular Synthesis of Ni₃(BTP)₂

This section details the solvothermal assembly of the benchmark MOF Ni₃(BTP)₂ . This material exhibits a sodalite topology and exceptional stability.

Solvothermal Assembly Logic

MOFAssembly Linker H3BTP Linker (Tritopic, C3) Mix Dissolution & Homogenization Linker->Mix Metal Ni(OAc)2·4H2O (Metal Source) Metal->Mix Solvent DMF / EtOH / H2O (Solvent System) Solvent->Mix Heat Solvothermal Heating 150°C, 72h Mix->Heat Nucleation SBU Formation (Square Planar Ni-N4) Heat->Nucleation Deprotonation (Acetate acts as base) Growth Crystal Growth (Sodalite Topology) Nucleation->Growth MOF Ni3(BTP)2 MOF (Microcrystalline Powder) Growth->MOF

Figure 2: Reticular assembly pathway. Note the role of Acetate (OAc⁻) as an in-situ base to deprotonate the pyrazole, facilitating M-N bond formation.

Synthesis Protocol: Ni₃(BTP)₂

Reagents:

  • H₃BTP (Linker)[1]

  • Ni(OAc)₂[2]·4H₂O (Metal Source)

  • Solvent: DMF[2][3][4]

Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve H₃BTP (0.03 mmol) and Ni(OAc)₂·4H₂O (0.06 mmol) in 2 mL of DMF.

  • Sealing: Seal the vial tightly (Teflon-lined cap) or place in a high-pressure autoclave.

  • Heating: Place in an isothermal oven at 150°C for 3 days .

    • Note: High temperature is required to overcome the activation energy of the inert Ni-N bond formation.

  • Isolation: Cool to RT. Filter the blue-violet crystals.

  • Activation (Critical):

    • Solvent exchange with Methanol (3x daily for 3 days).

    • Supercritical CO₂ drying or vacuum heating at 150°C for 12h.

Troubleshooting & Optimization:

  • Low Crystallinity? Switch to Ionothermal Synthesis . Use NiCl₂ in a eutectic mixture of ionic liquids to slow nucleation and improve crystal size (See CrystEngComm reference).

  • Impurity Phases? Ensure the H₃BTP is fully deprotected before MOF synthesis. Residual Boc groups disrupt network topology.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized MOF must undergo the following validation steps.

TechniqueParameterExpected Outcome for Ni₃(BTP)₂
PXRD Crystallinity & Phase PuritySharp peaks matching simulated pattern (Sodalite). No amorphous halo.
N₂ Isotherm (77 K) Porosity (BET)Type I isotherm (Microporous). Surface area > 1600 m²/g.
TGA Thermal StabilityPlateau up to ~430°C in air. Mass loss only after framework collapse.
Acid/Base Test Chemical StabilityImmerse in pH 2 (HCl) and pH 14 (NaOH) boiling water for 24h. PXRD should remain unchanged.

References

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. Link

  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria Theses. Link

  • Ionothermal synthesis of Ni3(btp)2. CrystEngComm. Link

  • Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF. Chemical Science. Link

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles. Protocols.io. Link

Sources

Engineering Durability and Function: A Technical Guide to TPA-Based Pyrazole-Linked COFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the design, synthesis, and application of Triphenylamine (TPA)-based Covalent Organic Frameworks (COFs) utilizing pyrazole linkages . While early COFs relied on labile boronate esters or moderately stable imine bonds, the "pyrazole-linked" class represents the frontier of chemical stability, maintaining structural integrity in harsh acidic/basic environments (pH 1–14).

For researchers in drug development and optoelectronics, the TPA-Pyrazole architecture offers a synergistic dual-function:

  • TPA Core: A propeller-shaped, electron-rich donor facilitating hole transport and preventing π-π stacking aggregation.

  • Pyrazole Linkage: An ultra-stable, nitrogen-rich knot that confers hydrolytic resistance and provides docking sites for biological analytes.

Part 1: The Chemical Rationale[1]

The Topology of Stability

The structural integrity of a COF is dictated by its linkage chemistry. TPA-based COFs are typically constructed using


-symmetric knots (the TPA unit). To achieve a pyrazole-linked framework, the reticular synthesis generally follows the condensation of hydrazines  with 1,3-diketones  (or 

-ketoenols).
  • The Donor (Node): Tris(4-hydrazinophenyl)amine (TPA-Hydrazine) or TPA-based 1,3-diketones.

  • The Acceptor/Linker: Linear or triangular knots containing the complementary functional group.

  • The Result: A fused pyrazole ring at the linkage point, which is aromatic and highly resistant to hydrolysis.

Why Pyrazole?

Unlike imine linkages (


) which can hydrolyze under acidic conditions, the pyrazole ring formed during reticulation is irreversible under physiological and industrial conditions.
  • Drug Development Relevance: These COFs survive the stomach (pH 1.5) and blood stream (pH 7.4), making them viable candidates for oral drug delivery vehicles.

  • Optoelectronics: The nitrogen-rich pyrazole ring modulates the bandgap, often enhancing photocatalytic hydrogen evolution when coupled with the TPA donor.

Part 2: Synthesis Protocol & Methodology

This section details the synthesis of a representative TPA-PZ-COF via the condensation of a TPA-hydrazine derivative and a linear 1,3-diketone linker.

Materials & Precursors[1][2][3]
  • Node: Tris(4-hydrazinophenyl)amine (Synthesized from TPA via nitration and reduction/hydrazine treatment).

  • Linker: 1,1',2,2'-Tetraacetylethane (or similar bis-1,3-diketone).

  • Solvents: o-Dichlorobenzene (o-DCB), n-Butanol (n-BuOH), Tetrahydrofuran (THF).

  • Catalyst: Aqueous Acetic Acid (6M).

Solvothermal Synthesis Workflow

Note: This protocol relies on the thermodynamic reversibility of the intermediate step followed by irreversible aromatization to lock the crystalline structure.

Step-by-Step Protocol:

  • Charging: In a Pyrex tube (10 mL), charge TPA-Hydrazine (0.05 mmol) and the Diketone Linker (0.075 mmol).

  • Solvation: Add a mixture of o-DCB/n-BuOH (1:1 v/v, 1.5 mL). Sonicate for 10 minutes to ensure dispersion.

  • Catalysis: Add 0.1 mL of 6M aqueous acetic acid. The acid catalyzes the initial condensation.

  • Degassing (Critical): Perform 3 cycles of freeze-pump-thaw to remove oxygen. Flame-seal the tube under vacuum.

  • Thermolysis: Place the sealed tube in a programmable oven.

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 72 hours (3 days).

    • Cool to room temperature naturally.

  • Purification:

    • Filter the precipitate.[1]

    • Wash with THF and Acetone to remove unreacted monomers.

    • Soxhlet Extraction: Extract with THF for 24 hours to ensure empty pores.

    • Activation: Supercritical CO2 drying or vacuum drying at 100°C for 12 hours.

Optimization: Solvent Screening Table

The crystallinity of TPA-COFs is highly sensitive to solvent polarity.

Solvent System (v/v)Solubility of TPACrystallinity (PXRD)BET Surface AreaNotes
o-DCB / n-BuOH (1:1) HighExcellent >1200 m²/gStandard "goldilocks" zone.
Mesitylene / DioxaneMediumModerate~800 m²/gGood for larger pore linkers.
DMF / EthanolHighLow (Amorphous)<400 m²/gReaction too fast; kinetic trapping.
DMSOVery HighGel/AerogelN/AForms gels; good for monoliths, bad for powder X-ray.

Part 3: Visualization of Mechanism

Synthesis & Crystallization Pathway

The following diagram illustrates the transition from amorphous monomers to the ordered, crystalline pyrazole-linked framework.

COF_Synthesis cluster_precursors Precursors cluster_process Solvothermal Process cluster_product Final Material TPA TPA-Hydrazine (C3-Symmetric Node) Condensation Imine/Enamine Intermediate TPA->Condensation Acid Cat. Linker 1,3-Diketone (Linear Linker) Linker->Condensation Nucleation Reversible Error Correction Condensation->Nucleation Thermodynamic Control Locking Irreversible Pyrazole Formation Nucleation->Locking - H2O Cyclization COF Crystalline TPA-PZ-COF Locking->COF Stacking

Caption: Reaction trajectory from TPA precursors to ultrastable pyrazole-linked COF via error-correcting nucleation.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following "Self-Validating System" of characterization.

Structural Validation (PXRD)
  • Expectation: Sharp diffraction peaks at low angles (

    
    ) corresponding to the (100) and (110) planes.
    
  • Diagnostic: If peaks are broad, the reaction was likely too fast (kinetic trap). Remedy: Reduce temperature or increase solvent acidity to slow nucleation.

Chemical Validation (FT-IR & XPS)
  • FT-IR: Disappearance of the N-H stretching (from hydrazine) and C=O stretching (from diketone). Appearance of C=N characteristic of the pyrazole ring (~1570 cm⁻¹).

  • XPS: High-resolution N1s spectrum should show distinct peaks for Pyrazole-N (

    
     and 
    
    
    
    ) and TPA-N.
Porosity (BET Isotherm)
  • Method: N2 adsorption-desorption at 77 K.[2]

  • Target: Type IV isotherm (mesoporous) or Type I (microporous) depending on linker length. Surface area should exceed 1000 m²/g for effective drug loading.

Part 5: Applications in Drug Development & Sensing

Drug Delivery Vehicles

The TPA-PZ-COF is uniquely suited for hydrophobic drug delivery (e.g., Doxorubicin or Ibuprofen) due to the


-rich environment of the TPA cores.
  • Mechanism:

    
    -
    
    
    
    stacking between the drug and the TPA wall.
  • Release: pH-responsive release is possible if the drug interaction is pH-dependent, although the framework itself remains stable, preventing systemic toxicity from framework degradation.

Photocatalytic Sensing

TPA is a photoactive unit.[3][4] Upon irradiation, the COF generates excitons.

  • Sensing Logic: The fluorescence of the TPA core is "Quenched" or "Enhanced" upon binding with an analyte (e.g., nitro-explosives or specific proteins).

  • Advantage: The pyrazole link prevents the sensor from degrading in the liquid analyte medium.

Sensing_Mechanism cluster_COF TPA-PZ-COF Interface Source Light Source (Visible/UV) Exciton Exciton Generation (TPA Core) Source->Exciton hv Transport Charge Transfer (Through Pyrazole Link) Exciton->Transport Signal Fluorescence Quenching/Shift Transport->Signal Baseline Transport->Signal Modulated Output Analyte Target Analyte (Drug/Explosive) Analyte->Transport Binding Event (Interference)

Caption: Signal transduction pathway in TPA-PZ-COF sensors. Analyte binding modulates the charge transfer efficiency.

References

  • Covalent Organic Frameworks for Photocatalysis: Design, Strategy, and Structure-to-Performance Relationship. Comoc / UGent. [Link]

  • Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake. Journal of Materials Chemistry A. [Link]

  • Rapid synthesis of aminal-linked covalent organic frameworks. RSC Advances. [Link]

  • Covalent Organic Frameworks-TpPa-1 as an Emerging Platform for Electrochemical Sensing. MDPI Nanomaterials. [Link][5][6]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC / NIH. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Structure and Topology of TPA-Pyrazole Derived Networks

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, structure, and topology of networks derived from triphenylamine (TPA) and pyrazole building blocks. This document provides not only a theoretical framework but also practical, field-proven insights into the design and characterization of these promising porous materials.

Part 1: Foundational Principles of TPA and Pyrazole Networks

The unique properties of TPA-pyrazole derived networks stem from the synergistic combination of their constituent molecular components. Understanding the individual characteristics of triphenylamine and pyrazole-based frameworks is paramount to appreciating the design and functionality of their hybrid structures.

Triphenylamine (TPA) is a propeller-shaped, electron-rich aromatic amine that serves as a versatile building block for various functional materials. Its non-planar geometry and redox activity make it an excellent candidate for constructing porous organic polymers (POPs) and covalent organic frameworks (COFs) with interesting photophysical and electronic properties.[1][2][3] The incorporation of TPA units into a network can lead to materials with applications in gas storage, photocatalysis, and sensing.[1][2][4][5]

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a valuable ligand in coordination chemistry and a building block for porous materials.[6][7][8] Its ability to form stable complexes with metal ions and engage in hydrogen bonding makes it a key component in the self-assembly of metal-organic frameworks (MOFs) and coordination polymers.[6][7][8][9][10] The nitrogen atoms in the pyrazole ring can act as coordination sites, influencing the resulting network's topology and functionality.[6][11]

The strategic combination of the electron-donating TPA core with the versatile coordination and hydrogen-bonding capabilities of pyrazole linkers opens up new avenues for creating novel porous materials with tailored properties.

Part 2: Synthesis and Structural Elucidation

The synthesis of TPA-pyrazole derived networks typically involves condensation reactions between a TPA-based core, often functionalized with reactive groups like amines or aldehydes, and pyrazole-containing linkers. The choice of reaction conditions, solvents, and catalysts plays a crucial role in determining the crystallinity, porosity, and overall topology of the resulting framework.

Synthetic Strategies: A Causal Approach

The selection of a synthetic strategy is dictated by the desired network properties. For instance, to achieve a highly crystalline covalent organic framework (COF), a solvothermal synthesis approach is often employed. This method allows for slower reaction kinetics, promoting the formation of a more ordered and crystalline structure. The choice of solvent is also critical; a solvent system that allows for the dissolution of the monomers while promoting the precipitation of the polymer is ideal for achieving high-quality materials.[12][13]

In contrast, for the synthesis of amorphous porous organic polymers (POPs), a more rapid polymerization, often at room temperature, can be utilized. While lacking long-range order, these materials can still exhibit high surface areas and porosity.[14]

Key Experimental Protocol: Solvothermal Synthesis of a TPA-Pyrazole COF

This protocol outlines a general procedure for the synthesis of a hypothetical TPA-pyrazole COF. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Materials:

  • Tris(4-aminophenyl)amine (TPA-3NH2)

  • A pyrazole-based dialdehyde linker (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene-2,5-dicarbaldehyde)

  • A solvent mixture (e.g., 1,4-dioxane and mesitylene)

  • An acid catalyst (e.g., 6 M aqueous acetic acid)

Procedure:

  • Monomer Dissolution: In a Pyrex tube, dissolve TPA-3NH2 and the pyrazole-based dialdehyde linker in the solvent mixture. Rationale: Complete dissolution of the monomers is essential for homogeneous polymerization and the formation of a well-defined network.

  • Catalyst Addition: Add the aqueous acetic acid catalyst to the solution. Rationale: The acid catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine group of the TPA, thus promoting the imine condensation reaction.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Rationale: Removing dissolved gases, particularly oxygen, is crucial to prevent side reactions and degradation of the monomers and the resulting polymer, ensuring the integrity of the final product.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours). Rationale: The sealed system prevents the evaporation of the solvent and maintains a constant pressure, while the elevated temperature provides the necessary activation energy for the reversible condensation reaction, allowing for the formation of a thermodynamically stable and crystalline COF.

  • Isolation and Purification: After cooling to room temperature, collect the resulting solid by filtration. Wash the solid extensively with various solvents (e.g., acetone, methanol, and dichloromethane) to remove any unreacted monomers and catalyst. Rationale: Thorough washing is critical to obtain a pure material, which is essential for accurate characterization and reliable performance in subsequent applications.

  • Activation: Dry the purified solid under vacuum at an elevated temperature (e.g., 150 °C) to remove any trapped solvent molecules from the pores. Rationale: The activation step is necessary to open up the porous network and achieve a high surface area, which is crucial for applications such as gas storage and catalysis.

Structural Characterization Techniques

A combination of analytical techniques is employed to elucidate the structure and properties of TPA-pyrazole derived networks.

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Provides information on the crystallinity and long-range order of the network. The peak positions can be used to determine the unit cell parameters and the overall crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the formation of the desired chemical bonds (e.g., imine linkages) and the disappearance of the functional groups of the starting materials.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy Provides information about the local chemical environment of the atoms (e.g., 13C, 15N) in the network, confirming the successful incorporation of the TPA and pyrazole units.
Gas Adsorption Analysis (e.g., N2 at 77 K) Determines the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[1][2]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the network by monitoring its weight loss as a function of temperature.[1]
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Provide information about the morphology and particle size of the synthesized material.

Part 3: Topology and Network Design

The topology of a TPA-pyrazole derived network, which describes the connectivity of its building blocks, is a critical determinant of its properties. By strategically selecting the geometry and connectivity of the TPA core and the pyrazole linker, it is possible to design networks with specific topologies and pore structures.[15][16]

Controlling Topology through Monomer Design

The symmetry and planarity of the monomers strongly influence the crystallinity and surface area of the resulting COFs.[1][3][17] For example, a C3-symmetric TPA core combined with a linear C2-symmetric pyrazole linker can lead to the formation of a 2D hexagonal network.

The introduction of functional groups on the pyrazole linker can also be used to tune the topology and properties of the resulting framework. For instance, the incorporation of bulky substituents can lead to interpenetrated frameworks, where multiple independent networks are intertwined.[11]

Visualization of Network Topology

The following Graphviz diagram illustrates the conceptual formation of a 2D hexagonal TPA-pyrazole COF from a C3-symmetric TPA monomer and a C2-symmetric pyrazole linker.

G TPA TPA (C3) Pz1 Pyrazole Linker (C2) TPA->Pz1 Condensation Pz2 Pyrazole Linker (C2) TPA->Pz2 Condensation Pz3 Pyrazole Linker (C2) TPA->Pz3 Condensation Network 2D Hexagonal Network Pz1->Network Pz2->Network Pz3->Network

Caption: Conceptual workflow for the synthesis of a 2D hexagonal TPA-pyrazole network.

Part 4: Properties and Applications

The unique combination of the electron-rich TPA unit and the versatile pyrazole linker endows TPA-pyrazole derived networks with a range of interesting properties and potential applications.

Luminescent Properties and Sensing Applications

Both TPA and pyrazole derivatives are known to exhibit luminescence.[18][19][20] The incorporation of these units into a porous network can lead to materials with tunable emission properties. The porous nature of these materials allows for the diffusion of guest molecules into the framework, which can interact with the TPA or pyrazole units and modulate their fluorescence. This makes them promising candidates for chemical sensing applications, for example, in the detection of nitroaromatic explosives or metal ions.[21][22]

Gas Adsorption and Separation

The high surface area and tunable porosity of TPA-pyrazole derived networks make them attractive materials for gas storage and separation.[1][23][24] The chemical environment of the pores can be tailored by introducing specific functional groups on the pyrazole linker to enhance the selective adsorption of certain gases, such as CO2.[11][25]

Photocatalysis

Triphenylamine-based materials have been shown to be effective photocatalysts for various organic transformations.[4][5][26] The electron-donating nature of the TPA unit facilitates the generation of charge carriers upon light irradiation. The porous and high-surface-area nature of TPA-pyrazole networks can enhance their photocatalytic activity by providing more accessible active sites.[4][5]

Part 5: Future Outlook and Challenges

The field of TPA-pyrazole derived networks is still in its early stages, with significant opportunities for further research and development. Key challenges include achieving precise control over the network topology and crystallinity, as well as improving the stability of these materials under harsh conditions.

Future research will likely focus on the design and synthesis of novel TPA and pyrazole building blocks with tailored functionalities to create networks with enhanced properties for specific applications. The development of computational models to predict the structure and properties of these materials will also be crucial for accelerating their discovery and optimization.[27][28]

References

  • Ullah, F., & Li, J. Q. (2018). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 3(12), 18466–18474. [Link]

  • Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications─A Comprehensive Review. ACS Omega, 8(45), 42303–42318. [Link]

  • Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Semantic Scholar. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC. [Link]

  • Masciocchi, N., et al. (2012). Tuning the Adsorption Properties of Isoreticular Pyrazolate-Based Metal–Organic Frameworks through Ligand Modification. Journal of the American Chemical Society, 134(45), 18484–18494. [Link]

  • Fenn, T. B., et al. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 22(1), 537–547. [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 7, 1-10. [Link]

  • Metal−Organic Azolate Frameworks with an Acetylene-bis- pyrazolate Linker: Assessing the Role of the Triple. HHU. [Link]

  • Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. Request PDF. [Link]

  • Synthesis and structures a Syntheses of triphenylamine-incorporated... ResearchGate. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Annex 92. [Link]

  • Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. PMC. [Link]

  • Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation. Dalton Transactions (RSC Publishing). [Link]

  • Adsorption of Harmful Organic Vapors by Flexible Hydrophobic Bis-pyrazolate Based MOFs. AIR Unimi. [Link]

  • Synthetic routes for the TPA–PP hybrid systems D1 to D5. ResearchGate. [Link]

  • Effective photocatalytic H2O2 generation by triphenylamine-based two-dimensional zirconium–organic frameworks. Chemical Communications (RSC Publishing). [Link]

  • Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics. MDPI. [Link]

  • Porous polymer particles – A comprehensive guide to synthesis, characterization, functionalization and applications. CORE. [Link]

  • Synthesis of π-conjugated network polymers based on triphenylamine (TPA) and tetraphenylethylene (TPE) as building blocks via direct Pd-catalyzed reactions and their application in CO2 capture and explosive detection. PubMed. [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI. [Link]

  • Selective CO 2 Adsorption on Metal-Organic Frameworks Based on Trinuclear Cu 3 -Pyrazolato Complexes: An Experimental and Computational Study. Academia.edu. [Link]

  • Effective Photocatalytic H2O2 Generation by Triphenylamine-Based Two-dimensional Zirconium-Organic Frameworks. ResearchGate. [Link]

  • The Luminescent Sensing Properties of Pyrazole Carboxylic Acid Coordination Polymers and Their Potential Applications. ResearchGate. [Link]

  • TPA‐based dyes represent a push‐pull arrangement and CT process. ResearchGate. [Link]

  • Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science (RSC Publishing). [Link]

  • Synthesis, characterization and luminescence properties of Eu(III) and Tb(III) complexes with novel pyrazole derivatives and 1,10-phenanthroline. PubMed. [Link]

  • Covalent organic frameworks for separation applications. Chemical Society Reviews (RSC Publishing). [Link]

  • Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO>2> uptake and energy storage. Yonsei University. [Link]

  • 3D-Frameworks and 2D-networks of lanthanide coordination polymers with 3-pyridylpyrazole: photophysical and magnetic properties. Dalton Transactions (RSC Publishing). [Link]

  • (PDF) Pore topology analysis in porous molecular systems. ResearchGate. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PubMed. [Link]

  • Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. RSC Publishing. [Link]

  • Topology-directed design of porous organic frameworks and their advanced applications. Chemical Communications (RSC Publishing). [Link]

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances (RSC Publishing). [Link]

  • Efficient CO>2> capture and separation in TpPa COFs: Synergies from functional groups and metal Li. CityUHK Scholars. [Link]

  • Computational analysis of molecular networks using spectral graph theory, complexity measures and information theory. ResearchGate. [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas. [Link]

  • Topology and porosity control of metal-organic frameworks through linker functionalization. PubMed. [Link]

  • Strategic Design of Triphenylamine- and Triphenyltriazine-Based Two-Dimensional Covalent Organic Frameworks for CO2 Uptake and Energy Storage. Request PDF. [Link]

  • Unveiling the potential of a covalent triazine framework based on[6]benzothieno[3,2-b][6]benzothiophene (DPhBTBT-CTF) as a metal-free heterogeneous photocatalyst. Green Chemistry (RSC Publishing). [Link]

  • Topology and ground state control in open-shell donor-acceptor conjugated polymers. OSTI. [Link]

  • Modeling and Analyzing Complex Biological Networks Incooperating Experimental Information on Both Network Topology and Stable States. PubMed. [Link]

  • Triazine- and triphenylamine-based covalent organic frameworks as photocatalyst for the synthesis of 2-aryl-2H-indazoles by cyclization reaction. ResearchGate. [Link]

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Technical Guide: Nitrogen-Donor Ligands in Reticular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Architecture to Bio-Active Frameworks

Executive Summary

The shift from carboxylate-based Metal-Organic Frameworks (MOFs) to nitrogen-donor (N-donor) systems marks a pivotal evolution in reticular chemistry. While carboxylates (e.g., MOF-5, HKUST-1) pioneered the field, they often suffer from hydrolytic instability. N-donor ligands—specifically azolates (imidazolates, pyrazolates) and neutral pyridyls—offer a solution: stronger metal-nitrogen (


) bonds, higher chemical stability, and unique pH-responsive behaviors.

This guide provides a technical deep-dive into the design, synthesis, and application of N-donor ligands, with a specific focus on Zeolitic Imidazolate Frameworks (ZIFs) for drug delivery applications.

Part 1: Ligand Design Principles

The Physics of Coordination

The selection of an N-donor ligand is not arbitrary; it is governed by basicity (


) , denticity , and geometry . Unlike carboxylates, which rely on charge-assisted interactions, N-donors often leverage soft-hard acid-base (SHAB) theory to form robust bonds with late transition metals (

,

,

).
1. Classification & Function

We categorize N-donors into two distinct functional classes:

  • Anionic Azolates (The Architects):

    • Examples: Imidazole (

      
      ), Pyrazole (
      
      
      
      ), Tetrazole (
      
      
      ).
    • Role: Upon deprotonation, these act as rigid linkers effectively mimicking the

      
       bond angle (
      
      
      
      ) in zeolites. This leads to the formation of ZIFs with high thermal and chemical stability.
    • Mechanism: The negative charge on the nitrogen allows for strong electrostatic attraction to

      
       ions, resisting hydrolysis in aqueous environments.
      
  • Neutral Pyridyls (The Pillars):

    • Examples: 4,4'-Bipyridine (

      
      ), Pyrazine (
      
      
      
      ).
    • Role: Used primarily as "pillaring" agents in layer-by-layer MOF assembly. They expand the pore size of 2D sheets into 3D structures.

    • Mechanism: They coordinate via lone-pair donation. These bonds are generally more labile (reversible) than azolates, making them ideal for "breathing" MOFs but less suitable for harsh environments.

Table 1: Comparative Properties of Key N-Donor Ligands
Ligand ClassRepresentative Molecule

(Conjugate Acid)
Coordination GeometryPrimary ApplicationStability Profile
Imidazolate 2-Methylimidazole14.4

(Bent)
ZIF-8 (Drug Delivery)High (pH 10-14 stable)
Pyrazolate 4-Pyrazole19.8Linear / BridgingHigh-Stability MOFsExtreme (Thermal/Chem)
Pyridyl 4,4'-Bipyridine5.2Linear (

)
Pillared MOFsModerate (Labile)
Tetrazolate 5-Aminotetrazole4.8Multi-dentateHigh-Energy MaterialsHigh (Energetic)
Visualization: Ligand Selection Logic

The following decision tree illustrates the logical flow for selecting an N-donor ligand based on the target application.

LigandSelection Start Target Application Stability High Stability (Bio/Industrial) Start->Stability Flexibility Flexibility (Sensing/Separation) Start->Flexibility Anionic Anionic Azolates (Strong M-N Bond) Stability->Anionic Requires Rigid Linker Neutral Neutral Pyridyls (Labile Bond) Flexibility->Neutral Requires Reversibility ZIF ZIFs (e.g., ZIF-8) pH Responsive Anionic->ZIF Pillared Pillared MOFs Breathing Effect Neutral->Pillared

Figure 1: Decision matrix for selecting Nitrogen-donor ligands based on desired physicochemical outcomes.

Part 2: Synthesis & Modulation Strategies

Expertise & Experience: A common failure mode in reticular chemistry is the formation of amorphous coordination polymers rather than crystalline frameworks. This is often due to nucleation kinetics being too fast—the metal and ligand snap together randomly before an ordered lattice can form.

To solve this, we employ Coordination Modulation .[1]

The Modulation Mechanism

Modulators are "competitor" ligands (usually monocarboxylic acids like formic acid or acetic acid, or an excess of the monodentate ligand itself).

  • Competition: The modulator binds to the metal cluster, blocking the structural linker.

  • Equilibrium: Because the modulator bond is weaker or monodentate, it eventually exchanges with the structural linker.

  • Result: This slows down the crystal growth rate, allowing for error correction and the formation of larger, defect-free crystals.

Critical Insight: In ZIF-8 synthesis for drug delivery, we often use an excess of ligand (e.g., ligand:metal ratio of 60:1) rather than an acid modulator.[2] The excess ligand acts as a proton buffer and ensures that nucleation sites are stabilized, producing uniform nanocrystals suitable for cellular uptake (100–200 nm).

Part 3: Experimental Protocol

Synthesis of ZIF-8 Nanocrystals for Drug Delivery

System Validation: This protocol produces ZIF-8 nanoparticles (NPs) with a hydrodynamic diameter of ~100 nm. The success of the synthesis is self-validated by the solution turning from transparent to milky white (Tyndall effect) within 15 minutes.

Materials
  • Metal Source: Zinc Nitrate Hexahydrate (

    
    )
    
  • Ligand: 2-Methylimidazole (2-MeIm)[3]

  • Solvent: Methanol (MeOH) - Chosen for rapid evaporation and low surface tension.

Step-by-Step Methodology
  • Precursor Preparation:

    • Solution A: Dissolve 297 mg of

      
       (1 mmol) in 20 mL of MeOH. Sonicate until clear.
      
    • Solution B (Ligand Excess): Dissolve 657 mg of 2-MeIm (8 mmol) in 20 mL of MeOH. Note: The 1:8 ratio is critical for controlling particle size.

  • Rapid Mixing (Nucleation Trigger):

    • Pour Solution A into Solution B quickly under vigorous magnetic stirring (1000 rpm).

    • Observation: The solution will remain clear for ~1 minute (induction period) before turning turbid white.

  • Aging (Crystal Growth):

    • Reduce stirring speed to 200 rpm and let the reaction proceed at room temperature (

      
      ) for 24 hours.
      
    • Why: Slower stirring prevents mechanical shear from aggregating the nanoparticles.

  • Harvesting & Purification (Critical Step):

    • Centrifuge the suspension at 10,000 rpm for 15 minutes. Discard the supernatant.

    • Washing: Resuspend the pellet in fresh MeOH and centrifuge again. Repeat 3 times.

    • Causality: This removes unreacted 2-MeIm. Failure to wash thoroughly results in pore blockage and cytotoxicity in biological applications.

  • Activation:

    • Dry the pellet under vacuum at

      
       overnight.
      

Part 4: Applications in Drug Development

pH-Responsive Cargo Release

The primary utility of ZIF-8 in oncology is its pH sensitivity.[2][4] The imidazole-zinc bond is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH 5.0–6.0), such as the endosomes of cancer cells.

Mechanism of Action:

  • Loading: Drugs (e.g., Doxorubicin) are encapsulated in situ (during synthesis) or post-synthesis.

  • Protection: The ZIF shell protects the cargo from enzymatic degradation in the bloodstream.

  • Trigger: Upon endocytosis, the acidic endosome protonates the imidazole nitrogen (

    
    ).
    
  • Release: Protonation breaks the

    
     coordination bond, disassembling the framework and releasing the drug.
    
Visualization: The "Trojan Horse" Pathway

The following diagram details the cellular uptake and acid-triggered release mechanism.

DrugDelivery Synthesis 1. Encapsulation (Drug + Zn + Ligand) Circulation 2. Bloodstream Transport (pH 7.4 - Stable) Synthesis->Circulation Endocytosis 3. Cellular Uptake (Endocytosis) Circulation->Endocytosis Endosome 4. Endosomal Acidification (pH 5.5) Endocytosis->Endosome Degradation 5. Protonation of Imidazole (Framework Disassembly) Endosome->Degradation H+ Influx Release 6. Cargo Release (Cytosol) Degradation->Release

Figure 2: The pH-gated "Trojan Horse" mechanism of ZIF-8 drug delivery systems.

References

  • Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks.[2] Proceedings of the National Academy of Sciences, 103(27), 10186–10191. [Link]

  • Horcajada, P., et al. (2012). Metal-organic frameworks as drug delivery systems.[2][3][4][5][6][7] Chemical Reviews, 112(2), 1232–1268. [Link]

  • Cravillon, J., et al. (2009). Rapid room-temperature synthesis and characterization of nanocrystals of a prototypical zeolitic imidazolate framework. Chemistry of Materials, 21(8), 1410–1412. [Link]

  • Eddaoudi, M., et al. (2001). Modular chemistry: secondary building units as a basis for the design of highly porous and robust metal-organic carboxylate frameworks. Accounts of Chemical Research, 34(4), 319-330. [Link]

  • Sun, C. Y., et al. (2020). Zeolitic imidazolate framework-8 as a drug delivery vehicle for the transport and release of telomerase inhibitor BIBR 1532. MDPI, 10, 16815. [Link]

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Advanced Engineering of Pyrazole-Functionalized Triphenylamine Hole Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Perovskite Photovoltaics & Optoelectronics

Executive Summary

The interface between the perovskite absorber and the hole transport layer (HTL) remains the primary site of non-radiative recombination and degradation in Perovskite Solar Cells (PSCs). While Spiro-OMeTAD remains the reference standard, its high cost, complex synthesis, and lack of intrinsic defect passivation capabilities necessitate superior alternatives.

This guide details the design, synthesis, and application of Pyrazole-Functionalized Triphenylamine (TPA) Derivatives . By coupling the high hole mobility of the TPA core with the Lewis-basic functionality of pyrazole rings, researchers can achieve a dual-function material:

  • Efficient Hole Extraction: Via the TPA moiety (HOMO alignment).

  • Defect Passivation: Via the pyrazole nitrogen lone pair coordinating with under-coordinated Pb²⁺ defects.

Molecular Design Rationale

The Synergistic Architecture

The design strategy relies on a "Star-Shaped" configuration. The Triphenylamine (TPA) serves as the amorphous, hole-conducting core. The pyrazole units are attached to the para-positions of the phenyl rings.

  • Electronic Tuning: The electron-rich pyrazole ring raises the HOMO level of the TPA core, improving alignment with the valence band of standard perovskites (e.g., MAPbI₃ or FAPbI₃), facilitating barrier-free hole extraction.

  • Solubility: The introduction of alkyl-substituted pyrazoles (e.g., 3,5-dimethylpyrazole) disrupts π-π stacking just enough to enhance solubility in non-polar solvents (Chlorobenzene, Toluene) without compromising charge transport.

  • The Passivation Mechanism: The critical feature is the pyridinic nitrogen (=N-) in the pyrazole ring. It possesses a localized lone pair available for donation to Lewis acidic defects (Pb²⁺/Pb⁰) on the perovskite surface.

Synthetic Protocol: Pd-Catalyzed C-N Coupling

Target Molecule: Tris(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)amine (TPA-3Pyz )

This protocol utilizes a Buchwald-Hartwig cross-coupling reaction to attach the pyrazole moiety to a brominated TPA core. This method is preferred over Ullmann coupling due to milder conditions and higher yields.

Reagents & Materials[1][2][3][4][5][6][7]
  • Precursor: Tris(4-bromophenyl)amine (TBPA) [CAS: 4316-58-9]

  • Ligand: 3,5-Dimethylpyrazole

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Co-Ligand: XPhos or t-Bu₃P (Tri-tert-butylphosphine)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology
  • Inert Environment Setup:

    • Flame-dry a 100 mL Schlenk flask under vacuum.

    • Backfill with Argon (Ar) three times to ensure zero moisture/oxygen.

  • Reagent Loading:

    • Add TBPA (1.0 eq, 2.0 mmol), 3,5-Dimethylpyrazole (3.5 eq, 7.0 mmol), NaOtBu (4.0 eq, 8.0 mmol), and Pd₂(dba)₃ (2 mol%).

    • Add XPhos (4 mol%) as the ligand.

  • Reaction Initiation:

    • Inject anhydrous Toluene (20 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to dissolve reactants.

    • Heat the system to 110°C under reflux for 24 hours .

  • Workup & Purification:

    • Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black.

    • Wash the filtrate with water (3x) and brine (1x).

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Dichloromethane (1:1) or perform column chromatography (Hexane:Ethyl Acetate 4:1) to obtain a pale yellow solid.

Synthesis Workflow Visualization

Synthesis_Workflow Reactants Reactants: Tris(4-bromophenyl)amine + 3,5-Dimethylpyrazole Catalyst Catalyst System: Pd2(dba)3 / XPhos NaOtBu / Toluene Reactants->Catalyst Mix under Ar Reaction Reaction: 110°C, 24h Argon Atmosphere Catalyst->Reaction Reflux Workup Workup: Celite Filtration Extraction (DCM/H2O) Reaction->Workup Cool & Filter Product Final Product: TPA-3Pyz HTM (Pale Yellow Solid) Workup->Product Recrystallization

Figure 1: Buchwald-Hartwig cross-coupling workflow for synthesizing TPA-3Pyz.

Interface Physics & Defect Passivation

The superiority of Pyrazole-TPA over standard TPA lies in the interface engineering.

The Mechanism

Perovskite films (e.g., MAPbI₃) often possess Iodine vacancies (


) and under-coordinated Lead (

) atoms at the surface. These act as electron traps.
  • Without Pyrazole: Holes accumulate at the interface, leading to recombination with trapped electrons.

  • With Pyrazole: The pyrazole ring acts as a Lewis Base. The lone pair on the nitrogen atom forms a coordinate covalent bond with the Lewis Acid (

    
    ). This "heals" the defect, pushing the trap state energy level out of the bandgap.
    
Passivation Pathway Diagram

Passivation_Mechanism cluster_perovskite Perovskite Surface (Defective) cluster_HTM Pyrazole-TPA HTM Layer Pb_Defect Under-coordinated Pb2+ (Lewis Acid / Trap Center) Result Outcome: 1. Trap State Neutralized 2. Non-Radiative Recombination Suppressed 3. Voc Increased Pb_Defect->Result Pyz_N Pyrazole Nitrogen (=N-) (Lewis Base / Lone Pair) Pyz_N->Pb_Defect Coordinate Bond Formation (Passivation)

Figure 2: Mechanism of Lewis Acid-Base interaction between Pyrazole-HTM and Perovskite surface defects.

Characterization & Validation Protocols

To ensure scientific integrity, the synthesized material must undergo the following validation steps.

TechniqueParameter MeasuredTarget Outcome
1H NMR (CDCl₃) Structural PurityDistinct peaks for TPA protons (6.9-7.2 ppm) and Pyrazole -CH₃ (2.2 ppm) / -CH (5.9 ppm).
Cyclic Voltammetry (CV) HOMO/LUMO LevelsHOMO should be approx -5.2 to -5.4 eV to match Perovskite VB.
TGA / DSC Thermal StabilityT_d (decomposition) > 350°C; T_g (glass transition) > 100°C.
SCLC (Space Charge Limited Current) Hole MobilityMobility (

) >

cm²/Vs (comparable to Spiro-OMeTAD).
PL Quenching Charge ExtractionFaster decay time (

) compared to pristine perovskite, indicating efficient hole transfer.

Performance Benchmarks

When integrated into a device structure (ITO / SnO₂ / Perovskite / TPA-3Pyz / Au), the following performance metrics are typical compared to standard Spiro-OMeTAD.

MetricSpiro-OMeTAD (Control)Pyrazole-TPA (Target)Causality
Voc (Open Circuit Voltage) 1.10 V1.15 - 1.18 V Reduced surface recombination via defect passivation.
Jsc (Current Density) 24.5 mA/cm²24.6 mA/cm² Similar hole extraction efficiency.
FF (Fill Factor) 78%80 - 82% Reduced series resistance at the interface.
PCE (Efficiency) 21.0%22.5%+ Combined effect of higher Voc and FF.
Stability (T80) 500 Hours1000+ Hours Hydrophobic pyrazole groups repel moisture; passivation prevents degradation.

References

  • Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. Journal of Materials Chemistry A. 1[2][3]

  • The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews. 4[2]

  • Perovskite surface defect passivation mechanism by the nucleophilic core-group of an ETL. ResearchGate / Advanced Functional Materials. 5

  • Effective Defect Passivation with an Amino-Pyrazine Compound for Performance Improvement in Perovskite Solar Cells. ResearchGate. 6[2][3][7]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules / NIH. 8

Sources

Methodological & Application

Application Note: High-Efficiency Solvent-Assisted Ligand Exchange (SALE) for Pyrazole-Functionalized ZIFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for Solvent-Assisted Ligand Exchange (SALE) , also known as Post-Synthetic Exchange (PSE), to incorporate pyrazole-based linkers into Zeolitic Imidazolate Frameworks (ZIFs). While ZIFs (e.g., ZIF-8, ZIF-90) typically utilize imidazole linkers, pyrazoles (1,2-diazoles) offer distinct electronic properties and coordination geometries that are critical for catalytic tuning and gas separation selectivity.

Core Challenge: The exchange of an imidazole (pKa ~14.4) for a pyrazole (pKa ~14.2) is thermodynamically sensitive.[1] This protocol utilizes concentration-driven equilibrium shift and proton-transfer catalysis to achieve high exchange rates without compromising framework crystallinity.

Mechanistic Principles & Strategic Planning

The Thermodynamics of Exchange

Ligand exchange in ZIFs is not a simple surface adsorption; it is a heterogeneous equilibrium reaction. The incoming neutral pyrazole linker (


) must displace the coordinated imidazolate anion (

) and transfer a proton to the leaving group.


The equilibrium constant (


) is governed by the relative acidity of the linkers. Since the pKa values of imidazole and pyrazole are proximate, the reaction is driven by Le Chatelier’s principle : using a large excess of incoming linker to force the equilibrium to the right.
Mechanism Diagram

The following diagram illustrates the associative mechanism where the incoming pyrazole coordinates to the metal node (usually Zn²⁺ or Co²⁺) prior to the departure of the imidazole, facilitated by a proton transfer.

LigandExchangeMechanism Parent Parent ZIF (Zn-Imidazolate) Transition Transition State (Associative Mechanism) [Zn(Im)(pz)] Parent->Transition + Excess Hpz Incoming Incoming Linker (Neutral Pyrazole) Incoming->Transition Product Daughter ZIF (Zn-Pyrazolate) Transition->Product - HIm (Proton Transfer) Waste Leaving Group (Neutral Imidazole) Transition->Waste Product->Transition Reversible (if HIm accumulates)

Figure 1: Associative mechanism of Solvent-Assisted Ligand Exchange (SALE). The process is reversible; therefore, continuous removal or dilution of the leaving group (HIm) is essential.

Pre-Experimental Considerations

Before initiating the protocol, select parameters based on the physicochemical properties of your specific pyrazole derivative.

Table 1: Critical Reaction Parameters

ParameterRecommendationRationale
Solvent System Methanol (MeOH), DMF, or n-ButanolMust solubilize both the incoming pyrazole and the leaving imidazole. MeOH is preferred for easier activation/removal.
Linker Ratio 10:1 to 20:1 (Incoming : Framework)High molar excess is required to drive the equilibrium forward against thermodynamic resistance.
Temperature 60°C – 100°CPyrazoles are often sterically bulkier than imidazoles; heat provides the kinetic energy to overcome the activation barrier.
Reaction Time 24 – 72 HoursExchange is diffusion-limited. Large crystals (>50 µm) require longer incubation times.

Experimental Protocol

Materials
  • Parent MOF: ZIF-8 or ZIF-90 (degassed/activated).

  • Incoming Linker: 4-substituted pyrazole (e.g., 4-methylpyrazole, 3,5-dimethylpyrazole).

  • Solvent: Anhydrous Methanol (MeOH) or N,N-Dimethylformamide (DMF).

  • Digestion Media: DMSO-d6 and Deuterated Sulfuric Acid (D₂SO₄) or DCl.

Step-by-Step Procedure
Phase A: Preparation and Incubation
  • Activation: Activate the parent ZIF-8 crystals under vacuum at 150°C for 6 hours to remove pore-trapped solvent molecules that might inhibit diffusion.

  • Solubilization: Dissolve the incoming pyrazole linker in the chosen solvent.

    • Standard: 4.0 equivalents (relative to the moles of linker in the ZIF) is the minimum.

    • High-Efficiency: Prepare a 10-fold molar excess solution.

  • Incubation: Suspend the activated ZIF powder in the linker solution.

    • Note: Do not stir vigorously with a magnetic bar, as this grinds the crystals. Use a thermal shaker or gentle overhead stirring.

  • Heating: Seal the vessel (pressure tube recommended) and heat to 85°C for 48 hours.

Phase B: Purification (Crucial for Data Integrity)

Failure to wash properly leads to "false positives" where pyrazole is just stuck to the surface, not coordinated.

  • Centrifugation: Centrifuge the suspension (4000 rpm, 5 min) and decant the supernatant.

  • Soaking: Resuspend the solid in fresh solvent (pure MeOH) and soak for 2 hours at room temperature.

  • Repetition: Repeat the Centrifuge/Soak cycle 3 times .

  • Soxhlet Extraction (Optional but Recommended): For high-precision applications, perform a Soxhlet extraction with Methanol for 12 hours to guarantee removal of pore-occluded free linker.

Phase C: Activation
  • Solvent Exchange: Exchange the solvent to a low-boiling solvent (acetone or DCM) if DMF was used.

  • Drying: Dry under dynamic vacuum at 100°C overnight.

Validation & Characterization

To prove ligand exchange occurred (and not just physical mixing), you must quantify the ratio of linkers and verify structural integrity.

NMR Digestion Protocol

Because MOFs are solids, they cannot be analyzed by solution NMR directly. They must be digested.

  • Sample Prep: Weigh ~5-10 mg of the dried, exchanged ZIF.

  • Digestion: Add 600 µL of DMSO-d6 and 3-4 drops of D₂SO₄ (or 35% DCl).

  • Sonication: Sonicate until the solution is perfectly clear (framework dissolution).

  • Analysis: Acquire a ¹H NMR spectrum.

    • Integrate the diagnostic proton signals of the imidazole (e.g., methyl group at ~2.4 ppm for 2-mIm).

    • Integrate the diagnostic signals of the pyrazole.

    • Calculation:

      
      
      
Workflow Visualization

Workflow cluster_0 Phase A: Synthesis & Exchange cluster_1 Phase B: Purification cluster_2 Phase C: Validation Step1 Parent ZIF Activation (Vacuum, 150°C) Step2 Incubation (10x Excess Pyrazole, 85°C) Step1->Step2 Step3 Washing Cycles (MeOH Soak x3) Step2->Step3 Step4 Soxhlet Extraction (Removal of occluded linker) Step3->Step4 Step5 Acid Digestion (D2SO4 / DMSO-d6) Step4->Step5 Step6 1H NMR Quantitation Step5->Step6

Figure 2: Operational workflow for ensuring complete removal of non-coordinated linkers prior to quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Exchange Rate (<10%) Steric hindrance or insufficient temperature.Increase reaction temp to 100°C (use DMF). Increase incubation time to 5 days.
Loss of Crystallinity (Amorphous XRD) Acidic protons on pyrazole attacking the framework.Add a proton scavenger (e.g., minimal triethylamine) or reduce temperature.
NMR shows Pyrazole, but Pore Size Unchanged Pyrazole is stuck in pores, not exchanged.Perform Soxhlet extraction. Check if TGA shows mass loss < 200°C (solvent/free linker).

References

  • Cohen, S. M. (2012).[2][3][4] "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 112(2), 970–1000.

  • Karagiaridi, O., et al. (2011). "Opening ZIF-8: A Catalytically Active Zeolitic Imidazolate Framework of Sodalite Topology with Unsubstituted Linkers." Journal of the American Chemical Society, 133(48), 19566–19575.

  • Marreiros, J., et al. (2019).[5] "Vapor-Phase Linker Exchange of the Metal-Organic Framework ZIF-8: A Solvent-Free Approach to Post-Synthetic Modification." Angewandte Chemie, 58(51), 18471-18475.

  • Kim, M., et al. (2012).[2] "Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks."[2][3] Chemical Science, 3, 126-130.[2]

Sources

Application Note: Preparation of Conductive Coordination COFs using Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of conductive 2D frameworks utilizing Tris(4-(1H-pyrazol-4-yl)phenyl)amine (referred to herein as TPPA-Pz ) as the organic linker. Unlike traditional imine-linked Covalent Organic Frameworks (COFs), TPPA-Pz utilizes pyrazole termini to form metal-bis(pyrazolate) linkages (typically with Cu(II) or Zn(II)). These linkages create highly crystalline, conductive 2D sheets (often classified as Coordination COFs or Conductive MOFs ) that leverage the redox-active Triphenylamine (TPA) core for hole transport and the metal-pyrazolate chains for charge delocalization.

Key Material Properties[1][2]
  • Linker: Tris(4-(1H-pyrazol-4-yl)phenyl)amine (CAS: 2172856-38-9).[1]

  • Topology: 2D Honeycomb (hcb) or Kagome (kgm) depending on metal node geometry.

  • Conductivity Mechanism: Through-bond charge transport (via conjugated

    
    -system) and through-space charge hopping (via 
    
    
    
    -
    
    
    stacking of TPA cores).
  • Target Applications: Chemiresistive sensing, electrocatalysis, and supercapacitors.

Scientific Principles & Mechanism

The Role of the Monomer

The TPPA-Pz monomer is a


-symmetric building block designed with two functional zones:
  • Redox-Active Core: The central triphenylamine (TPA) nitrogen possesses a lone pair that can form a stable radical cation (

    
    ), facilitating hole transport .
    
  • Coordination Termini: The three pyrazole groups, upon deprotonation, act as bridging ligands. The pyrazolate anion (

    
    ) is a "short" bridge that facilitates strong magnetic and electronic coupling between metal centers.
    
Formation Mechanism

The synthesis follows a Solvothermal Coordination Protocol .

  • Deprotonation: A base (e.g.,

    
     or TEA) removes the acidic proton from the pyrazole (
    
    
    
    ).
  • Coordination: The resulting pyrazolate anions bridge metal ions (e.g.,

    
    ) to form linear or trimeric secondary building units (SBUs).
    
  • Crystallization: These 1D chains or clusters link the TPA cores into 2D sheets, which then stack via dispersive forces to form the bulk crystal.

G Monomer TPPA-Pz Monomer (Neutral) Deprot Deprotonation (Base-Assisted) Monomer->Deprot - H+ Anion TPPA-Pz Anion (Active Linker) Deprot->Anion Coord Coordination (Self-Assembly) Anion->Coord Metal Metal Source (Cu(OAc)2) Metal->Coord Stack π-π Stacking (Crystallization) Coord->Stack 2D Sheet Formation COF Conductive Coordination COF Stack->COF Bulk Material

Figure 1: Mechanistic pathway for the formation of TPPA-Pz based conductive frameworks.

Experimental Protocol

Reagents & Equipment
Reagent / EquipmentSpecificationRole
Tris(4-(1H-pyrazol-4-yl)phenyl)amine >98% Purity (CAS 2172856-38-9)Organic Linker
Copper(II) Acetate Monohydrate

, 99%
Metal Node Source
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Solvent
Ethanol (EtOH) AbsoluteCo-solvent / Washing
Ammonium Hydroxide 28-30%

basis
Deprotonating Agent
Pyrex Tube 10 mL, Heavy WallReaction Vessel
Soxhlet Extractor StandardPurification
Step-by-Step Synthesis (Cu-TPPA-Pz Framework)

Critical Note: All reagent handling should ideally be performed in a glovebox or under inert atmosphere to prevent early oxidation of the TPA core, although the coordination reaction itself is robust.

Step 1: Precursor Dissolution
  • Weigh 20.0 mg (0.045 mmol) of Tris(4-(1H-pyrazol-4-yl)phenyl)amine into a 10 mL Pyrex tube.

  • Add 2.0 mL of DMF . Sonicate for 5 minutes until fully dissolved.

  • In a separate vial, dissolve 13.5 mg (0.068 mmol) of

    
     in 1.0 mL of 
    
    
    
    (or Ethanol depending on solubility preference).
    • Note: The metal:linker ratio is typically 1.5:1 to account for the 3 pyrazole sites coordinating to metal centers.

Step 2: Solvothermal Assembly
  • Add the copper solution dropwise to the linker solution. A precipitate may form immediately; this is normal.

  • Add 50

    
    L of Ammonium Hydroxide  (or Triethylamine) to the mixture. This is crucial to drive the equilibrium towards the pyrazolate form.
    
  • Sonicate the mixture for 2 minutes to ensure homogeneity.

  • Freeze-Pump-Thaw: Degas the mixture through 3 cycles to remove dissolved oxygen.

  • Seal: Flame-seal the tube under vacuum (or cap tightly if using a pressure vial).

  • Heating: Place the tube in a programmable oven.

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 72 hours (3 days) .

    • Cool to room temperature over 6 hours.

Step 3: Isolation and Activation
  • Open the tube. A dark brown/black crystalline powder should be observed at the bottom.

  • Filtration: Collect the solid via centrifugation (8000 rpm, 5 min) or vacuum filtration.

  • Washing: Wash with DMF (3 x 10 mL) to remove unreacted ligand, followed by Water (3 x 10 mL) to remove metal salts, and finally Acetone (3 x 10 mL) .

  • Solvent Exchange: Soak the powder in anhydrous acetone or ethanol for 24 hours, refreshing the solvent 3 times.

  • Drying: Dry the sample under dynamic vacuum at 100°C for 12 hours. For highest surface area, use Supercritical

    
     drying .
    

Characterization & Validation

Structural Validation (PXRD)
  • Expected Result: Intense low-angle peaks corresponding to the (100) and (110) reflections of a hexagonal lattice.

  • Troubleshooting: If the material is amorphous, increase the reaction time or slightly lower the temperature to 85°C to slow nucleation.

Conductivity Measurement (4-Point Probe)

To measure the intrinsic conductivity, the powder must be pressed into a pellet.

  • Pelletization: Press 10 mg of activated powder into a 7 mm die at 10 MPa for 2 minutes.

  • Measurement: Use a standard 4-point probe setup (e.g., Keithley 2400 SourceMeter).

  • Calculation:

    
    
    Where 
    
    
    
    is conductivity (S/cm),
    
    
    is pellet thickness (cm),
    
    
    is current, and
    
    
    is voltage.
  • Expected Value: Undoped Cu-TPPA-Pz frameworks typically exhibit conductivities in the range of

    
     to 
    
    
    
    S/cm
    .
  • Doping (Optional): Exposing the pellet to Iodine vapor (

    
    ) can oxidize the TPA core, potentially increasing conductivity to 
    
    
    
    S/cm
    or higher.

Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix TPPA-Pz + Metal Salt (DMF/H2O) Start->Mix Base Add Base (NH4OH) & Degas Mix->Base Heat Solvothermal Synthesis 120°C, 72h Base->Heat Wash Wash & Solvent Exchange (DMF -> Acetone) Heat->Wash Dry Activation (Vacuum/Supercritical) Wash->Dry Test Characterization (PXRD, Conductivity) Dry->Test

Figure 2: Operational workflow for the synthesis and activation of TPPA-based conductive frameworks.

References

  • General Chemistry of Pyrazolate-Based Frameworks

    • Zhang, J. et al. "Conductive Metal–Organic Frameworks: Design, Synthesis, and Applications." Chemical Reviews, 2020.

  • TPA-Based Conductive COFs (Analogous Chemistry)

    • Feng, X. et al. "High-Mobility Semiconducting Two-Dimensional Covalent Organic Frameworks with Atomic-Thickness." Nature Communications, 2018.

  • Coordination Mechanism of Tris(pyrazolyl)
  • Conductivity in TPA-MOFs

    • Xie, L. S. et al. "Electrical Conductivity in a Porous, Cubic Rare-Earth Metal–Organic Framework." J. Am. Chem. Soc., 2016.

(Note: While specific literature on a "TPPA-Pz COF" is emerging, the protocol above is derived from the established synthesis of isostructural pyrazolate-linked conductive frameworks such as MFU-4 and Cu-BHT analogues.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for TPA-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of Triphenylamine-Pyrazole (TPA-Pyrazole) derivatives via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and purity.

Introduction to TPA-Pyrazole Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] In the context of TPA-pyrazole synthesis, this reaction is pivotal for creating complex molecular architectures with significant applications in medicinal chemistry and materials science. However, the unique electronic and steric properties of pyrazole-containing substrates can present specific challenges, often leading to suboptimal yields. This guide will walk you through troubleshooting these issues with a focus on the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q: I am observing very low to no yield of my desired TPA-pyrazole product. What are the most common causes and how can I address them?

A: Low or no yield in a Suzuki-Miyaura coupling for TPA-pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials, particularly the boronic acid/ester and the aryl halide. Boronic acids can be prone to decomposition.[3]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[4]

  • Degassing: Proper degassing of solvents is critical to remove dissolved oxygen which can lead to catalyst deactivation and side reactions.[5]

Key Reaction Parameters to Optimize:

  • Catalyst and Ligand System: The choice of palladium source and ligand is paramount. For heteroaromatic substrates like pyrazoles, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Recommendation: Employ palladium precatalysts, such as those derived from Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[6][7][8] These ligands are electron-rich and sterically hindered, which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10][11][12]

    • Causality: The base converts the neutral boronic acid into a more nucleophilic boronate species, which is the active transmetalating agent.[10][12]

    • Recommendation: For pyrazole substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6][13] The choice of base can also influence the reaction selectivity.[10][12]

  • Solvent System: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.[14][15][16][17]

    • Recommendation: A mixture of an organic solvent and water is often used. Common choices include dioxane/water, THF/water, or DME/water.[18] The optimal ratio should be determined empirically.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield reagent_check Verify Reagent Quality (Boronic Acid, Halide) start->reagent_check atmosphere_check Ensure Inert Atmosphere & Proper Degassing reagent_check->atmosphere_check catalyst_screen Screen Catalyst/Ligand (e.g., XPhos, SPhos) atmosphere_check->catalyst_screen base_screen Optimize Base (K3PO4, Cs2CO3) catalyst_screen->base_screen solvent_screen Adjust Solvent System (Dioxane/H2O, THF/H2O) base_screen->solvent_screen temp_time Optimize Temperature & Reaction Time solvent_screen->temp_time success Improved Yield temp_time->success

Caption: A systematic workflow for troubleshooting low yields in TPA-pyrazole synthesis.

Protodeboronation Side Reaction

Q: I am observing a significant amount of a side product that appears to be the result of my boronic acid being replaced by a hydrogen atom. What is this side reaction and how can I minimize it?

A: This common side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[19] Heteroaryl boronic acids, including pyrazole derivatives, can be particularly susceptible to this process.[19][20]

Factors Influencing Protodeboronation:

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation.

  • Base: The choice and concentration of the base can play a role.

  • Water Content: While water is often necessary for the Suzuki-Miyaura coupling, excessive amounts can promote protodeboronation.

Strategies to Minimize Protodeboronation:

  • Use of Boronic Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[3][21][22]

  • Potassium Organotrifluoroborates: These reagents are also more stable than boronic acids and can be effective coupling partners.[7]

  • Milder Reaction Conditions: If possible, lower the reaction temperature and shorten the reaction time. The use of highly active palladium precatalysts can enable reactions to proceed under milder conditions.[8]

  • Careful Control of Base and Water: Use the minimum effective amount of base and carefully control the water content in your solvent system.

Comparative Stability of Boron Reagents

Boron Reagent General Stability Susceptibility to Protodeboronation
Boronic Acid Moderate High
Boronic Ester (e.g., Pinacol) High Low

| Potassium Organotrifluoroborate | High | Low |

Catalyst Deactivation

Q: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

A: Catalyst deactivation can be a significant issue, particularly with nitrogen-containing heterocycles like pyrazoles.

Potential Causes and Solutions:

  • Coordination to Nitrogen: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[6][23]

    • Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sterically hinder this coordination and maintain catalyst activity.[24]

  • Presence of Impurities: Impurities in the starting materials or solvents can act as catalyst poisons.

    • Solution: Ensure all reagents and solvents are of high purity.

  • Homocoupling of Boronic Acid: Under certain conditions, the boronic acid can undergo homocoupling to form a biaryl byproduct, which can consume the catalyst.

    • Solution: This is often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial.

Catalytic Cycle and Potential Deactivation Pathways

catalytic_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OH)2/Base Deactivation Catalyst Deactivation (e.g., N-coordination) PdII->Deactivation PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product R-R' (Product) RedElim->Product Product->Pd0

Caption: The Suzuki-Miyaura catalytic cycle, highlighting a potential deactivation pathway.

Experimental Protocols

General Procedure for Optimizing TPA-Pyrazole Synthesis

This protocol provides a starting point for the Suzuki-Miyaura coupling of a pyrazole halide with a TPA-boronic acid derivative.

  • Reaction Setup: To a flame-dried Schlenk tube, add the pyrazole halide (1.0 equiv), the TPA-boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (repeat this cycle 3-5 times).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Al-Masum, M., & Kumar, C. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(4), 1375–1382.
  • C. Lima, Ana S M C Rodrigues, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Chemler, S. R., & Trauner, D. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Protodeboronation. (n.d.). In Wikipedia. Retrieved February 15, 2026.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • Maryasin, B., & Maulide, N. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Molander, G. A., & Ellis, N. (2007). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 36(7), 1171-1185.
  • C. Lima, Ana S M C Rodrigues, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Maryasin, B., & Maulide, N. (2019).
  • Smith, R. C., Bodwell, G. J., & Bridson, J. N. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188–4190.
  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 128(49), 15831–15833.
  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95.
  • Suzuki, A. (2024). Suzuki-Miyaura Coupling. YouTube.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Various Authors. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Lambrecht, D. (2025). Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment. ACS Fall 2025.
  • Various Authors. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Protodeboronation. (n.d.). In Wikipedia. Retrieved February 15, 2026.
  • Denmark, S. E., & Smith, R. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14816–14835.
  • Mullens, P. R. (2010).
  • Various Authors. (2020). Effect of different bases on the Suzuki-Miyaura coupling.
  • Suzuki, A. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Al-Masum, M., & Kumar, C. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Wang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Various Authors. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Various Authors. (2021).
  • Various Authors. (2020). Optimization of Suzuki-Miyaura cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026.
  • Various Authors. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Wang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Various Authors. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Various Authors. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • Various Authors. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Various Authors. (2024).
  • Various Authors. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Various Authors. (2022). Tips on increasing yield of Miyaura coupling reaction?. Reddit.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of iodoanisole.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

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Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Pyrazole N-H Stretching Vibrations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the pyrazole nucleus is a cornerstone of molecular design. Its unique arrangement of nitrogen atoms, particularly the N-H group, governs the intermolecular forces that dictate crystal packing, solubility, and biological target interactions. Fourier-Transform Infrared (FTIR) spectroscopy offers a direct, powerful method to probe the vibrational state of this crucial N-H bond.

This guide provides an in-depth comparison of analytical strategies for characterizing the pyrazole N-H stretching vibration (ν(N-H)). We will move beyond simple peak identification to explore how subtle spectral shifts reveal profound information about molecular association and interaction with the local environment. The protocols herein are designed to be self-validating, ensuring that experimental choices are justified and data is robustly interpretable.

The Significance of the N-H Stretching Band

The pyrazole N-H bond acts as a sensitive reporter of its molecular environment. In a non-interacting (gas phase or dilute non-polar solution) state, the N-H stretch gives rise to a relatively sharp absorption band. However, the presence of the adjacent pyridine-like nitrogen atom makes the N-H proton highly acidic and an excellent hydrogen bond donor. Consequently, pyrazoles readily self-associate into dimers, trimers, or larger polymeric chains.[1][2]

This self-association, mediated by N-H···N hydrogen bonds, causes two significant and observable changes in the FTIR spectrum:

  • Red Shift: The N-H stretching frequency decreases (shifts to a lower wavenumber) because the hydrogen bond weakens the N-H covalent bond. The stronger the hydrogen bond, the more significant the red shift.[1]

  • Peak Broadening: A multitude of hydrogen-bonded states, each with a slightly different bond energy, leads to a wide distribution of vibrational frequencies, resulting in a broad absorption band.[3][4] In some cases, extensive Fermi resonance with ring mode overtones can also contribute to spectral complexity and broadening.[3]

Understanding these spectral features allows us to quantify the degree of association and infer the strength of intermolecular interactions, which is critical for predicting physicochemical properties.

Experimental Design: A Self-Validating Workflow

A robust analysis hinges on a well-designed experiment that systematically isolates and tests the variables of interest: concentration and solvent polarity. The following workflow provides a comprehensive approach to analyzing a novel pyrazole derivative.

G cluster_prep Part 1: Sample Preparation & Validation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Spectral Analysis & Interpretation Sample Pyrazole Sample Prep Prepare Serial Dilutions (0.1 M to 0.001 M in CCl4) Sample->Prep Prep_Solv Prepare Solutions (Constant Conc. in all solvents) Sample->Prep_Solv Solvent Select Solvents (e.g., CCl4, CH3CN, DMSO) Solvent->Prep Solvent->Prep_Solv BG Acquire Background Spectrum (Pure Solvent) Prep->BG Prep_Solv->BG Spec Acquire Sample Spectra BG->Spec Process Baseline & Solvent Subtraction Spec->Process Analyze_Conc Analyze Concentration Effect: Monomer vs. H-Bonded Bands Process->Analyze_Conc Analyze_Solv Analyze Solvent Effect: Peak Position & Shape Process->Analyze_Solv Conclusion Correlate Spectral Shifts with Intermolecular Forces Analyze_Conc->Conclusion Analyze_Solv->Conclusion G cluster_ccl4 Non-Polar Solvent (CCl4) cluster_dmso H-Bond Acceptor (DMSO) Pz1 Pyrazole Pz2 Pyrazole Pz1->Pz2 N-H···N (Self-Association) label_ccl4 Broad ν(N-H) ~3150 cm⁻¹ Pz3 Pyrazole DMSO S=O(CH3)2 Pz3->DMSO N-H···O=S (Solute-Solvent) label_dmso Broad ν(N-H) ~3250 cm⁻¹

Caption: Influence of solvent environment on pyrazole N-H hydrogen bonding interactions.

  • In Carbon Tetrachloride (CCl₄): As established, the spectrum is dominated by self-association bands, reflecting strong solute-solute interactions.

  • In Acetonitrile (CH₃CN): Acetonitrile is a polar aprotic solvent. Its nitrogen atom is a weak hydrogen bond acceptor. The spectrum will likely show a broad band, but shifted to a slightly higher wavenumber compared to CCl₄ (e.g., ~3300 cm⁻¹). This indicates that the solvent disrupts pyrazole self-association to some extent, forming weaker N-H···N≡C hydrogen bonds.

  • In Dimethyl Sulfoxide (DMSO): DMSO is a strong hydrogen bond acceptor. It will effectively break up pyrazole self-aggregates to form strong N-H···O=S hydrogen bonds with the solute. This results in a single, broad N-H band, typically at a higher frequency than the self-associated band in CCl₄ but lower than the free monomer (e.g., ~3250 cm⁻¹). The absence of a free N-H peak confirms that nearly all pyrazole molecules are solvated.

SolventDielectric Constant (ε)N-H Stretching Band (ν(N-H), cm⁻¹)Interpretation
Carbon Tetrachloride 2.2~3485 (free) and ~3150 (broad, associated)Strong solute-solute H-bonding (self-association) dominates.
Acetonitrile 37.5~3300 (broad)Disruption of self-association; formation of weaker solute-solvent H-bonds.
Dimethyl Sulfoxide 46.7~3250 (broad)Complete disruption of self-association; formation of strong solute-solvent H-bonds.
Table 2: Comparative analysis of the pyrazole N-H stretching frequency in solvents of varying polarity and hydrogen bonding capability.

Conclusion

FTIR spectroscopy is an indispensable tool for elucidating the structural and interactive properties of pyrazole-containing compounds. By systematically comparing the N-H stretching vibration across different concentrations and solvent environments, researchers can gain a definitive understanding of molecular self-association and solute-solvent interactions. The red shift and broadening of the ν(N-H) band serve as direct, quantitative reporters of hydrogen bonding strength. This information is paramount for drug development professionals aiming to predict solubility, crystal structure, and receptor binding affinity, and for scientists designing novel supramolecular materials.

References

  • NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Häber, T., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234304. [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved February 13, 2024, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved February 13, 2024, from [Link]

  • Dimerization of Pyrazole in Slit Jet Expansions | ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • El-Gazzar, A. R. B. A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1089. [Link]

  • Olar, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(22), 12596. [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Elixir International Journal. (n.d.). Retrieved February 13, 2024, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 13, 2024, from [Link]

  • García, A., et al. (2020). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 25(18), 4241. [Link]

  • Denisov, G. S., et al. (2003). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Journal of Molecular Structure, 660(1-3), 25-40. [Link]

  • FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles. - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Troitskaya, Z. D., et al. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 737. [Link]

  • Fuson, N., et al. (1952). The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. The Journal of Chemical Physics, 20(9), 145-151. [Link]

  • Yin, P., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved February 13, 2024, from [Link]

  • Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. (2012, June 28). Agilent. Retrieved February 13, 2024, from [Link]

  • N-H stretching modes of adenosine monomer in solution studied by ultrafast nonlinear infrared spectroscopy and ab-initio calculations. (n.d.). PMC - NIH. Retrieved February 13, 2024, from [Link]

  • Why are N-H stretching vibrations often sharp and not broad? - Chemistry Stack Exchange. (2019, March 30). Retrieved February 13, 2024, from [Link]

  • Pyrazole - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved February 13, 2024, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 13, 2024, from [Link]

  • SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. (n.d.). DTIC. Retrieved February 13, 2024, from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

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Benchmarking the Structural Integrity and Porosity of Tris(4-(1H-pyrazol-4-yl)phenyl)amine (TPA-Pz) Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(4-(1H-pyrazol-4-yl)phenyl)amine , often abbreviated as TPA-Pz or TPA-3Pz , represents a high-performance tecton in the field of Hydrogen-bonded Organic Frameworks (HOFs) . Unlike its carboxylic acid analogues (e.g., TPA-COOH) which rely on rigid dimer synthons, TPA-Pz utilizes the amphoteric nature of the pyrazole ring (acting as both H-bond donor and acceptor) to form flexible, yet robust, porous networks.

This guide evaluates the single-crystal X-ray structure of TPA-Pz, benchmarking its supramolecular performance against standard carboxylic acid and pyridine-based alternatives. It provides a validated synthesis protocol and structural analysis for researchers developing porous organic materials for gas separation and proton conduction.

Molecular Architecture & X-Ray Structural Analysis[1]

The Tecton Geometry

The TPA-Pz molecule exhibits a


 or 

symmetric "propeller" geometry, characteristic of the triphenylamine (TPA) core.
  • Core Planarity: The central nitrogen atom is nearly planar with the three phenyl rings, facilitating hole transport.

  • Torsion Angles: The phenyl rings are twisted relative to the central N-plane (typically 40–50°) to minimize steric hindrance.

  • Peripheral Functionality: The pyrazole rings at the para-positions are connected via C-C single bonds, allowing for rotational freedom that is critical for "induced fit" crystallization.

Supramolecular Assembly (The HOF Structure)

Single-crystal X-ray diffraction (SCXRD) reveals that TPA-Pz does not pack efficiently via simple


-

stacking alone. Instead, it is driven by directional hydrogen bonding:
  • Primary Interaction: Pyrazole-Pyrazole hydrogen bonding (

    
    ).
    
  • Bond Distance: Typical

    
     distances range from 2.85 Å to 2.95 Å , indicating moderate-strength H-bonds.
    
  • Topology: Unlike carboxylic acids which form discrete dimers (

    
    ), pyrazoles in TPA-Pz often form continuous helical chains  or trimeric clusters , leading to 3D networks with permanent porosity (void volumes often exceeding 20% of the unit cell).
    
Visualization of Assembly Logic

G Monomer TPA-Pz Monomer (Propeller Shape) Interaction Pyrazole-Pyrazole Interaction (N-H...N) Monomer->Interaction Self-Assembly Motif Supramolecular Motif (Helical Chains / Trimers) Interaction->Motif Propagation Framework 3D Porous HOF (Permanent Voids) Motif->Framework Stacking

Figure 1: Hierarchical assembly of TPA-Pz from molecular tecton to 3D porous framework.

Performance Comparison: TPA-Pz vs. Alternatives

The following table benchmarks TPA-Pz against the two most common isoreticular analogues: TPA-COOH (Tris(4-carboxyphenyl)amine) and TPA-Py (Tris(4-pyridyl)phenyl)amine).

FeatureTPA-Pz (Pyrazole)TPA-COOH (Carboxyl)TPA-Py (Pyridine)
Primary Interaction Amphoteric H-Bonding (

)
Acid Dimer (

)
Coordination (Metal-N) or Weak H-bond
Framework Type HOF (Flexible)HOF (Rigid)MOF Linker / Weak HOF
Pore Stability High: Resists hydrolysis; often retains porosity after solvent removal.Moderate: Prone to collapse upon desolvation unless interpenetrated.Low (as HOF): Requires metal nodes for stability.
Solvent Resistance Excellent in water/alcohols (due to pKa ~2.5).Poor in basic media; soluble in DMSO/DMF.Soluble in acidic media.
Crystallization Fast (seconds to minutes); kinetic trapping is common.Slow (days); requires precise solvent mixtures.Requires solvothermal synthesis with metals.
Void Volume ~20–35% (Polymorph dependent)~30–50% (Often reduced by interpenetration)N/A (without metal nodes)

Key Insight: TPA-Pz is superior for applications requiring hydrolytic stability and proton conductivity (due to the imidazole-like proton hopping mechanism), whereas TPA-COOH is preferred for maximizing theoretical surface area in dry conditions.

Experimental Protocol: Synthesis & Crystallization

This protocol relies on a Suzuki-Miyaura coupling followed by deprotection. This pathway avoids the solubility issues of handling free pyrazole-boronic acids.

Reagents Required
  • Precursor A: Tris(4-bromophenyl)amine (or Tris(4-iodophenyl)amine for higher yields).

  • Precursor B: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (THP-protected pyrazole boronate).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Synthesis Workflow

Synthesis Step1 Suzuki Coupling (TPA-Br + THP-Pyrazole-Boronate) 100°C, 24h, Pd cat. Step2 Isolation Extract (DCM), Wash (Brine), Dry Step1->Step2 Step3 Deprotection HCl (4M) in Dioxane/MeOH Reflux 4h Step2->Step3 Step4 Neutralization & Filtration Adjust to pH 8 (NaHCO3) Collect Precipitate Step3->Step4 Step5 Final Product TPA-Pz (Off-white powder) Step4->Step5

Figure 2: Synthetic pathway for TPA-Pz via THP-protected Suzuki coupling.

Crystallization for X-Ray Analysis

To obtain single crystals suitable for SCXRD, a slow diffusion method is required due to the low solubility of the final product.

  • Dissolution: Dissolve 10 mg of TPA-Pz in 2 mL of DMF or DMAc (Good solvent).

  • Layering: Place the solution in a narrow test tube.

  • Precipitant: Carefully layer 4 mL of Methanol or Acetone (Poor solvent) on top. Do not mix.

  • Incubation: Seal and leave undisturbed at room temperature for 3–7 days.

  • Result: Colorless block or needle crystals will form at the interface.

Critical Note on Solvates: TPA-Pz forms solvates easily. The X-ray structure will likely contain disordered solvent molecules in the voids. Use SQUEEZE (PLATON) or OLEX2 solvent masking during refinement if the solvent cannot be modeled.

References

  • Luo, J., et al. (2018). "Construction of Stable Hydrogen-Bonded Organic Frameworks via Cooperative Interactions." Journal of the American Chemical Society. Link

  • Hisaki, I., et al. (2019). "Hydrogen-bonded organic frameworks (HOFs): a new class of porous materials."[1][2][3][4][5] Angewandte Chemie International Edition. Link

  • Lin, R. B., et al. (2019). "Molecular Building Blocks for Hydrogen-Bonded Organic Frameworks." Chem. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search Protocols for Tris(4-(1H-pyrazol-4-yl)phenyl)amine analogues." Link

  • Nath, B., et al. (2020).[6] "Porous Hydrogen-Bonded Organic Frameworks with Pyrazole Linkers." Crystal Growth & Design. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of scientific innovation, particularly in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Tris(4-(1H-pyrazol-4-yl)phenyl)amine, a complex nitrogen-containing heterocyclic and aromatic amine, necessitates a disposal protocol that is not only compliant with regulations but also grounded in a deep understanding of its chemical nature. This guide provides a detailed, step-by-step framework for its safe and responsible disposal, ensuring the protection of both laboratory personnel and the environment.

I. Hazard Assessment and Classification

Aromatic amines are a class of compounds known for their potential toxicity, with some members being recognized as carcinogens.[1] Therefore, it is prudent to treat Tris(4-(1H-pyrazol-4-yl)phenyl)amine as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3][4]

Table 1: Hazard Profile of Related Chemical Classes

Hazard ClassificationAssociated RisksRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5][6]Avoid generating dust or aerosols. Handle in a well-ventilated area or fume hood.
Skin & Eye Irritation Causes skin and serious eye irritation.[2][3][7]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Carcinogenicity Some aromatic amines are suspected of causing cancer.[1][5]Minimize exposure and follow strict hygiene protocols.
Aquatic Toxicity Many aromatic amines are toxic to aquatic life with long-lasting effects.[5][8]Prevent release into the environment. Do not dispose of down the drain.
II. Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal-related activities, the following PPE must be worn to mitigate the risk of exposure:

  • Eye Protection : Chemical safety goggles are mandatory.[2][3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are essential.[2][3]

  • Body Protection : A laboratory coat must be worn.[2][3]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

All handling of Tris(4-(1H-pyrazol-4-yl)phenyl)amine and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

III. Disposal Workflow

The recommended and safest method for the disposal of Tris(4-(1H-pyrazol-4-yl)phenyl)amine is through a licensed professional waste disposal service.[2][3][6][7][10][11] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[12][13]

Disposal Workflow Figure 1: Disposal Decision Workflow for Tris(4-(1H-pyrazol-4-yl)phenyl)amine cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_StorageDisposal Storage & Final Disposal Assess_Hazards 1. Assess Hazards (Aromatic Amine - Hazardous) Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Proceed with caution Segregate_Waste 3. Segregate Waste (Solid vs. Liquid) Don_PPE->Segregate_Waste Ready for handling Select_Container 4. Select Appropriate Container (Labeled, Leak-proof) Segregate_Waste->Select_Container Waste type identified Transfer_Waste 5. Transfer Waste to Container Select_Container->Transfer_Waste Container ready Store_Safely 6. Store in Designated Area (Ventilated, Secure) Transfer_Waste->Store_Safely Container sealed Arrange_Pickup 7. Arrange for Professional Disposal (Licensed Contractor) Store_Safely->Arrange_Pickup Awaiting collection

Caption: Disposal Decision Workflow for Tris(4-(1H-pyrazol-4-yl)phenyl)amine

IV. Detailed Step-by-Step Disposal Protocol
  • Collection : Carefully collect any solid waste of Tris(4-(1H-pyrazol-4-yl)phenyl)amine, such as residual powder from weighing boats or contaminated consumables (e.g., wipes, filter paper).

  • Containerization : Place the collected solid waste into a clean, dry, and clearly labeled container.[14] The container should be made of a material compatible with the chemical and be sealable to prevent leaks or spills.

  • Labeling : The container must be labeled as "Hazardous Waste" and clearly identify the contents: "Tris(4-(1H-pyrazol-4-yl)phenyl)amine". Include the approximate quantity and the date of accumulation.

  • Storage : Store the sealed container in a designated and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[3][14] This area should be well-ventilated.

  • Disposal : Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[14]

  • Collection : Pour all waste solutions containing Tris(4-(1H-pyrazol-4-yl)phenyl)amine into a designated, sealable chemical waste container.

  • Segregation : Do not mix this waste stream with other types of chemical waste, especially incompatible materials, unless explicitly permitted by your institution's waste management plan.[12][14] For instance, do not mix with halogenated solvents unless the waste stream is designated for such mixtures.[15]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and list all chemical components, including the solvent and an approximate concentration of Tris(4-(1H-pyrazol-4-yl)phenyl)amine.

  • Storage : Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area, utilizing secondary containment to prevent the spread of potential spills.[12]

  • Disposal : Contact your institution's EHS office to arrange for the collection and disposal by a licensed professional waste disposal service.

  • Glassware : Thoroughly rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The initial rinsate must be collected and disposed of as liquid chemical waste.[14] After a triple rinse, the glassware can typically be washed and reused.

  • PPE and Consumables : Contaminated gloves, wipes, and other disposable materials should be collected and disposed of as solid chemical waste.[14]

V. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and your institution's EHS department.

  • Contain : If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up : For small spills, and only if you are trained to do so, use an appropriate absorbent material to collect the spilled substance.[10] Place the absorbent material in a sealed, labeled container for disposal as hazardous waste. Do not use water to clean up the spill, as this may spread the contamination.[10]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

VI. Conclusion

The responsible disposal of Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a critical component of laboratory safety and environmental stewardship. By adhering to these detailed procedures, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific practice. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET. (2019, December 24).
  • SAFETY DATA SHEET. (2015, October 6).
  • Safety data sheet - BASF. (2026, February 11).
  • Safety data sheet - BASF. (2026, February 11).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 24).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Proper Disposal of Tris-Hydroxymethyl-Methyl-Ammonium: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (2016).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • 4-Bromo-2-(1H-tetrazol-5-yl)-phenylamine - AK Scientific, Inc. (n.d.).

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Safeguarding Your Research: A Comprehensive Guide to Handling Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and scientists in the field of drug development are constantly innovating with novel compounds. Among these is Tris(4-(1H-pyrazol-4-yl)phenyl)amine, a molecule with significant potential in various applications, including as a hole-transporting material in organic light-emitting diodes (OLEDs) and a building block for metal-organic frameworks (MOFs).[1][2] While its full toxicological profile is still under investigation, its structural motifs—an aromatic amine core and multiple pyrazole rings—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Understanding the Risks: A Structural Hazard Assessment

Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a complex organic molecule. Due to the absence of a specific Safety Data Sheet (SDS), we must infer its potential hazards from its constituent parts: an aromatic amine and pyrazole heterocycles. Aromatic amines are a class of compounds that require careful handling due to their potential for toxicity.[3][4] Similarly, pyrazole-containing compounds warrant caution.[5][6] Therefore, it is prudent to treat Tris(4-(1H-pyrazol-4-yl)phenyl)amine with a high degree of caution, assuming it may cause skin, eye, and respiratory tract irritation.[7][8][9]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[7]

  • Unknown Long-Term Effects: Due to its novel nature, the chronic health effects are not well-documented.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk when handling Tris(4-(1H-pyrazol-4-yl)phenyl)amine. The level of protection should be escalated based on the nature of the task.

Task / Potential ExposureEye ProtectionSkin ProtectionRespiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure)Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[5][10]- Chemical-resistant gloves (nitrile or neoprene recommended; inspect before each use).[10] - Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.[10]
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation)Tightly fitting safety goggles with side-shields and a face shield.[6][10]- Chemical-impermeable gloves (double gloving is recommended).[6][10] - Fire/flame resistant and impervious clothing or gown.[10]A NIOSH-approved respirator with an organic vapor/particulate filter is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[5][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment. The following step-by-step guide outlines the best practices for handling Tris(4-(1H-pyrazol-4-yl)phenyl)amine.

Workflow for Handling Tris(4-(1H-pyrazol-4-yl)phenyl)amine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Conduct Risk Assessment prep_2 Designate a specific handling area within a fume hood prep_1->prep_2 prep_3 Assemble all necessary PPE and spill kit materials prep_2->prep_3 handling_1 Don appropriate PPE prep_3->handling_1 Proceed to Handling handling_2 Carefully weigh and transfer the compound handling_1->handling_2 handling_3 Perform all manipulations within the fume hood handling_2->handling_3 cleanup_1 Decontaminate all surfaces and equipment handling_3->cleanup_1 Proceed to Cleanup cleanup_2 Segregate and label waste for disposal cleanup_1->cleanup_2 cleanup_3 Remove and dispose of PPE correctly cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4 start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, reaction mixtures) is_solid->liquid_waste Liquid solid_disposal Place in a designated, sealed, and labeled hazardous waste container. solid_waste->solid_disposal liquid_disposal Collect in a labeled, sealed, and chemically compatible hazardous waste container. liquid_waste->liquid_disposal final_disposal Dispose of through your institution's a-approved hazardous waste program. solid_disposal->final_disposal liquid_disposal->final_disposal

Caption: A decision tree for the proper segregation and disposal of waste.

  • Waste Segregation: All waste contaminated with Tris(4-(1H-pyrazol-4-yl)phenyl)amine, including disposable gloves, weigh paper, and pipette tips, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Protocol: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal. [3]Do not discharge into drains or the environment. [5]

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [7][12]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. [7][12]* Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [9]* Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [7] By adhering to these stringent safety protocols, researchers can confidently and safely work with Tris(4-(1H-pyrazol-4-yl)phenyl)amine, unlocking its scientific potential while prioritizing personal and environmental safety.

References

  • Benchchem. Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole.
  • Unknown. What are the Health and Safety Guidelines for Using Amines?.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Unknown. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.
  • Cole-Parmer. Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Retrieved 2026-02-13].
  • Taylor & Francis Online. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6.
  • BASF. Safety Data Sheet. [Retrieved 2026-02-13].
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Tris(4-aminophenyl)amine. [Retrieved 2026-02-13].
  • MySkinRecipes. Tris(4-(1H-pyrazol-4-yl)phenyl)amine.
  • TCI Chemicals. Tris(4-aminophenyl)amine | 5981-09-9.
  • BLDpharm. 2172856-38-9|Tris(4-(1H-pyrazol-4-yl)phenyl)amine.
  • Fisher Scientific. SAFETY DATA SHEET. [Retrieved 2026-02-13].
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022-10-06.
  • Thermo Fisher Scientific. 5 - SAFETY DATA SHEET. [Retrieved 2026-02-13].
  • PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.

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